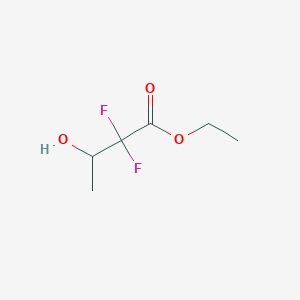Ethyl 2,2-difluoro-3-hydroxybutanoate
CAS No.: 321942-91-0
Cat. No.: VC5624791
Molecular Formula: C6H10F2O3
Molecular Weight: 168.14
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 321942-91-0 |
|---|---|
| Molecular Formula | C6H10F2O3 |
| Molecular Weight | 168.14 |
| IUPAC Name | ethyl 2,2-difluoro-3-hydroxybutanoate |
| Standard InChI | InChI=1S/C6H10F2O3/c1-3-11-5(10)6(7,8)4(2)9/h4,9H,3H2,1-2H3 |
| Standard InChI Key | ONGVAFSENCMVGI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C(C)O)(F)F |
Introduction
Structural and Molecular Characteristics
Ethyl 2,2-difluoro-3-hydroxybutanoate possesses a molecular formula of C₆H₁₀F₂O₃ and a molar mass of 180.14 g/mol. Its structure is defined by the following features:
-
Ethyl ester group: A -COOCH₂CH₃ moiety at the terminal position.
-
Difluoro substitution: Two fluorine atoms at the 2-position of the butanoate backbone.
-
Hydroxyl group: A -OH group at the 3-position, introducing polarity and hydrogen-bonding capability.
Stereochemical and Conformational Properties
The compound’s stereochemistry is influenced by the hydroxyl and difluoro groups. The SMILES notation (CCOC(=O)C(C(C)O)(F)F) reveals a branched structure, with the fluorine atoms and hydroxyl group creating a chiral center at the 2- and 3-positions. Computational models predict a collision cross section (CCS) of 136.5 Ų for the [M+H]+ adduct, indicating a compact molecular conformation in the gas phase .
Table 1: Predicted Collision Cross Sections for Ethyl 2,2-Difluoro-3-Hydroxybutanoate Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 169.06708 | 136.5 |
| [M+Na]+ | 191.04902 | 143.1 |
| [M+NH₄]+ | - | - |
| [M-H]- | - | 126.5* |
*Data extrapolated from analogous compounds .
The InChIKey (ONGVAFSENCMVGI-UHFFFAOYSA-N) provides a unique identifier for database retrieval, while the InChI string delineates atomic connectivity and stereochemistry .
Chemical Properties and Reactivity
The compound’s reactivity is governed by its functional groups:
Hydroxyl Group Reactivity
-
Oxidation: The hydroxyl group can be oxidized to a ketone using agents like Jones reagent (CrO₃/H₂SO₄), yielding ethyl 2,2-difluoro-3-oxobutanoate.
-
Esterification: Reaction with acyl chlorides or anhydrides could protect the hydroxyl group, enhancing stability for further transformations.
Difluoro Group Behavior
-
Nucleophilic substitution: The electron-withdrawing effect of fluorine atoms activates adjacent carbons for substitution, though steric hindrance from the hydroxyl group may limit reactivity.
-
Hydrogen bonding: The hydroxyl group participates in intramolecular hydrogen bonds with fluorine atoms, as evidenced by computational studies .
Applications in Scientific Research
Despite limited direct studies, the compound’s structural analogs suggest potential applications:
Pharmaceutical Intermediates
Fluorinated compounds are pivotal in drug design; for example, the propanoate analog (C₅H₈F₂O₃) has been explored as a building block for protease inhibitors . Ethyl 2,2-difluoro-3-hydroxybutanoate could serve a similar role in synthesizing fluorinated β-lactams or kinase inhibitors.
Materials Science
The compound’s polarity and fluorine content make it a candidate for:
-
Liquid crystal formulations: Fluorine atoms enhance thermal stability and dielectric anisotropy.
-
Polymer precursors: Copolymerization with acrylates could yield materials with unique surface properties.
Comparative Analysis with Related Compounds
Ethyl 2,2-difluoro-3-hydroxybutanoate occupies a middle ground in the family of difluorinated hydroxy esters:
Table 2: Comparison of Difluorinated Hydroxy Esters
| Compound | Molecular Formula | Chain Length | Key Properties |
|---|---|---|---|
| Ethyl 2,2-difluoro-3-hydroxypropanoate | C₅H₈F₂O₃ | C3 | Higher polarity, lower logP |
| Ethyl 2,2-difluoro-3-hydroxybutanoate | C₆H₁₀F₂O₃ | C4 | Balanced solubility |
| Ethyl 2,2-difluoro-3-hydroxyhexanoate | C₈H₁₄F₂O₃ | C6 | Enhanced lipophilicity |
The C4 chain in the target compound optimizes solubility for aqueous biological systems while retaining sufficient lipophilicity for membrane permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume